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Compound of Interest

Compound Name:
6-Bromo-2-hydroxyquinoline-3-

carboxylic acid

Cat. No.: B1288436 Get Quote

CAS Number: 99465-06-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-2-hydroxyquinoline-3-
carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. This

document consolidates available data on its chemical properties, proposes a viable synthesis

route, and explores its potential biological activities based on structurally related compounds.

Detailed experimental protocols for biological screening and visualizations of key processes

are included to support further research and development.

Core Chemical and Physical Properties
6-Bromo-2-hydroxyquinoline-3-carboxylic acid is a quinoline derivative characterized by a

bromine substituent at the 6-position, a hydroxyl group at the 2-position, and a carboxylic acid

at the 3-position. The presence of these functional groups makes it an attractive scaffold for

further chemical modification and a candidate for biological activity studies.[1][2]
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Property Value Source

CAS Number 99465-06-2 [2]

Molecular Formula C₁₀H₆BrNO₃ [2]

Molecular Weight 268.06 g/mol [2]

Predicted Boiling Point 481.6 ± 45.0 °C ChemicalBook

Predicted Density 1.804 g/cm³ ChemicalBook

Synthesis Protocol
While a specific, validated synthesis protocol for 6-Bromo-2-hydroxyquinoline-3-carboxylic
acid is not readily available in the published literature, a plausible route can be proposed

based on established methods for quinoline synthesis, such as the Knorr quinoline synthesis.

This reaction typically involves the condensation of a β-ketoester with an arylamine under

acidic conditions to form a 2-hydroxyquinoline.[1][3]

Proposed Synthesis via Knorr Quinoline Synthesis
This proposed two-step synthesis starts from the commercially available 4-bromoaniline and

diethyl malonate.

Step 1: Synthesis of Diethyl (4-bromophenylamino)malonate

In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in a suitable solvent such as

ethanol.

Add diethyl malonate (1.1 equivalents) to the solution.

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

The crude product can be purified by recrystallization or column chromatography to yield

diethyl (4-bromophenylamino)malonate.
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Step 2: Cyclization to 6-Bromo-2-hydroxyquinoline-3-carboxylic acid

Add the purified diethyl (4-bromophenylamino)malonate from Step 1 to a high-boiling point

solvent such as Dowtherm A.

Heat the mixture to a high temperature (typically 240-260 °C) to induce cyclization. The

reaction should be monitored by TLC.

After the cyclization is complete, cool the reaction mixture. The product is expected to

precipitate out of the solution.

Collect the solid by filtration and wash with a suitable solvent like hexane to remove the high-

boiling point solvent.

The resulting ester is then subjected to hydrolysis. Suspend the crude ester in a mixture of

ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).

Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to

precipitate the carboxylic acid.

Collect the precipitate by filtration, wash with water, and dry to obtain 6-Bromo-2-
hydroxyquinoline-3-carboxylic acid.

Starting Materials

Intermediate Final Product

4-Bromoaniline Diethyl (4-bromophenylamino)malonate

 + Diethyl malonate
(Ethanol, Reflux)

Diethyl malonate

6-Bromo-2-hydroxyquinoline-3-carboxylic acid

 1. Cyclization (Dowtherm A, high temp.)
2. Hydrolysis (NaOH, H2O/EtOH)

3. Acidification (HCl)
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Proposed synthesis of the target compound.

Potential Biological Activities and Mechanism of
Action
While specific biological data for 6-Bromo-2-hydroxyquinoline-3-carboxylic acid is limited,

the quinoline scaffold is a well-established pharmacophore present in numerous compounds

with a wide range of biological activities. Structurally related bromo-substituted quinolinone and

quinazoline derivatives have demonstrated significant potential in oncology.

Anticancer Activity
Bromo-substituted quinolinone derivatives have shown potent antiproliferative effects against

various cancer cell lines. The bromine atom at the C6 position is thought to enhance the

lipophilicity of the molecule, which may improve its ability to cross cell membranes and interact

with intracellular targets. Furthermore, some 6-substituted indolylquinolinones have been

identified as potent inhibitors of Checkpoint Kinase 1 (Chek1), a critical enzyme in the DNA

damage response pathway. Inhibition of Chek1 can make cancer cells more susceptible to

DNA-damaging agents, highlighting the potential of these compounds in combination cancer

therapies.[4]

Derivatives of the quinolinone core have also been shown to inhibit other kinases, such as

DNA-dependent protein kinase (DNA-PK), another key component of the DNA damage repair

pathway. Inhibition of DNA-PK can lead to increased cancer cell death.[4]

The following table summarizes the in vitro anticancer activity of some structurally related

brominated quinoline derivatives. It is important to note that this data is not for 6-Bromo-2-
hydroxyquinoline-3-carboxylic acid itself but for related compounds, and serves to illustrate

the potential of this chemical class.
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Compound Class Cell Line IC₅₀ (µM)
Reference
Compound

6,8-dibromo-

4(3H)quinazolinone

derivatives

MCF-7 (Breast) 1.7 - 1.83 µg/mL Doxorubicin

6-Bromo quinazoline

derivative
MCF-7 (Breast) 15.85 ± 3.32 Erlotinib

6-Bromo quinazoline

derivative
SW480 (Colon) 17.85 ± 0.92 Erlotinib

5,7-Dibromo-8-

hydroxyquinoline
HT29 (Colon) Lower than 5-FU 5-Fluorouracil

5,7-dibromo-3,6-

dimethoxy-8-

hydroxyquinoline

C6 (Glioblastoma) 15.4 5-Fluorouracil

5,7-dibromo-3,6-

dimethoxy-8-

hydroxyquinoline

HeLa (Cervical) 26.4 5-Fluorouracil

5,7-dibromo-3,6-

dimethoxy-8-

hydroxyquinoline

HT29 (Colon) 15.0 5-Fluorouracil

Data compiled from multiple sources for illustrative purposes.[4][5]
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Potential mechanism of action as a kinase inhibitor.

Antimicrobial Activity
The quinoline core is also a key feature of many antibacterial agents, most notably the

fluoroquinolone antibiotics. While there is no specific data on the antimicrobial properties of 6-
Bromo-2-hydroxyquinoline-3-carboxylic acid, related bromoindole and quinazolinone

derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The

mechanism of action for some of these related compounds has been attributed to membrane

permeabilization and depolarization.

The following table presents Minimum Inhibitory Concentration (MIC) values for some related

bromo-substituted heterocyclic compounds against various bacterial strains. This data is for

illustrative purposes to show the potential of this class of compounds and is not specific to 6-
Bromo-2-hydroxyquinoline-3-carboxylic acid.

Compound Class Bacterial Strain MIC (µg/mL)

6-bromoindolglyoxylamide

polyamine derivatives
Staphylococcus aureus Intrinsic activity

Pseudomonas aeruginosa Antibiotic enhancing properties

6-bromo-2-(o-aminophenyl)-3-

amino-quinazolin-4(3H)-one
Staphylococcus aureus High activity

Bacillus species High activity

Pseudomonas aeruginosa High activity

Escherichia coli High activity

Klebsiella pneumoniae High activity

6-Bromoquinolin-4-ol

derivatives
ESBL producing E. coli 6.25

MRSA 3.125

Data compiled from multiple sources for illustrative purposes.
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Experimental Protocols for Biological Screening
The following are detailed methodologies for key in vitro assays to evaluate the potential

anticancer and antimicrobial activities of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid.

These protocols are adapted from established methods used for similar compounds.

Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present.

Materials:

6-Bromo-2-hydroxyquinoline-3-carboxylic acid

Human cancer cell lines (e.g., MCF-7, SW480, HeLa)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Phosphate-buffered saline (PBS)

MTT solution (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSO)

96-well plates

Multichannel pipette

Plate reader

Procedure:

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per

well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified

atmosphere.
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Compound Treatment: Prepare a stock solution of 6-Bromo-2-hydroxyquinoline-3-
carboxylic acid in DMSO. Perform serial dilutions of the stock solution in the culture

medium to obtain a range of concentrations. Remove the medium from the wells and add

100 µL of the medium containing the different concentrations of the compound. Include a

vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and

incubate for an additional 4 hours.

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by

50%) by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Screening: Minimum Inhibitory
Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents

visible growth of a microorganism.

Materials:

6-Bromo-2-hydroxyquinoline-3-carboxylic acid

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

Mueller-Hinton Broth (MHB)

DMSO

96-well plates
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Spectrophotometer

Procedure:

Compound Preparation: Prepare a stock solution of 6-Bromo-2-hydroxyquinoline-3-
carboxylic acid in DMSO. Perform serial two-fold dilutions of the stock solution in MHB in

the wells of a 96-well plate to obtain a range of concentrations.

Inoculum Preparation: Prepare a bacterial inoculum adjusted to a turbidity equivalent to a 0.5

McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a

final concentration of 5 x 10⁵ CFU/mL in each well.

Inoculation: Inoculate each well containing the serially diluted compound with the bacterial

suspension. Include a growth control (MHB + bacteria, no compound) and a sterility control

(MHB only).

Incubation: Incubate the plates at 37°C for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of the compound at which there is

no visible growth of the bacteria.
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Experimental workflow for biological screening.

Conclusion
6-Bromo-2-hydroxyquinoline-3-carboxylic acid represents a promising scaffold for the

development of novel therapeutic agents, particularly in the fields of oncology and infectious

diseases. While further research is required to fully elucidate its synthesis and biological

activity, the information presented in this guide provides a solid foundation for researchers to

build upon. The proposed synthesis route offers a starting point for its chemical preparation,

and the detailed experimental protocols for biological screening will facilitate the investigation

of its therapeutic potential. The structural similarities to known kinase inhibitors and

antimicrobial compounds suggest that this molecule and its future derivatives are worthy of

continued investigation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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